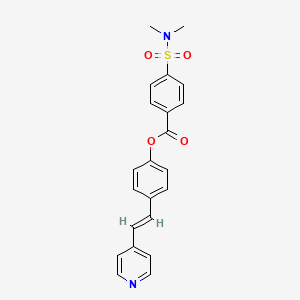
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
Overview
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, a vinyl group, and a sulfonamide ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate typically involves a multi-step process:
Formation of the Vinylpyridine Intermediate: The initial step involves the synthesis of 4-vinylpyridine through the Heck reaction, where 4-bromopyridine is coupled with ethylene in the presence of a palladium catalyst.
Synthesis of the Phenyl Benzoate Intermediate: Separately, 4-hydroxybenzoic acid is esterified with 4-bromophenol to form 4-(4-bromophenoxy)benzoic acid.
Coupling Reaction: The vinylpyridine intermediate is then coupled with the phenyl benzoate intermediate using a Suzuki coupling reaction, facilitated by a palladium catalyst and a base such as potassium carbonate.
Introduction of the Sulfonamide Group: Finally, the dimethylsulfamoyl group is introduced through a nucleophilic substitution reaction, where the esterified benzoate reacts with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the vinyl group can yield the corresponding ethyl derivative.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the sulfonamide group, which is known for its pharmacological effects.
Medicine
Potential applications in drug development include the design of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for further pharmacological studies.
Industry
In materials science, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate exerts its effects depends on its application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The vinyl and aromatic groups may facilitate binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(2-(pyridin-4-yl)vinyl)benzoic acid: Lacks the sulfonamide group, which may reduce its biological activity.
4-(2-(pyridin-4-yl)vinyl)phenyl 4-methylbenzoate: Contains a methyl ester instead of the dimethylsulfamoyl group, potentially altering its reactivity and biological properties.
4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-diethylsulfamoyl)benzoate: Similar structure but with diethyl groups, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the dimethylsulfamoyl group in (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-24(2)29(26,27)21-11-7-19(8-12-21)22(25)28-20-9-5-17(6-10-20)3-4-18-13-15-23-16-14-18/h3-16H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJGFVYXBWLBS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


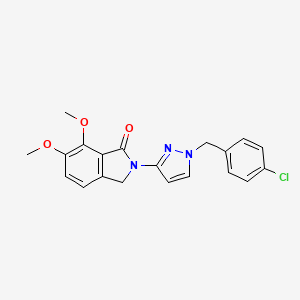
![(E)-methyl 2-(6-(methylsulfonyl)-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396082.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396084.png)
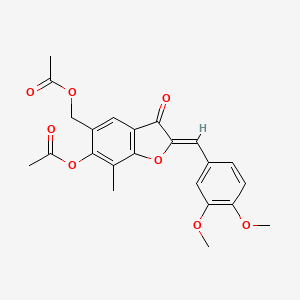
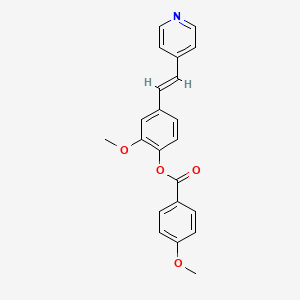
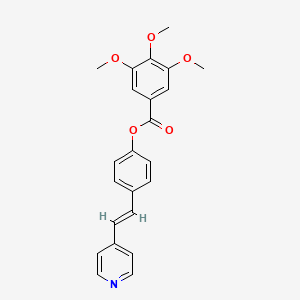
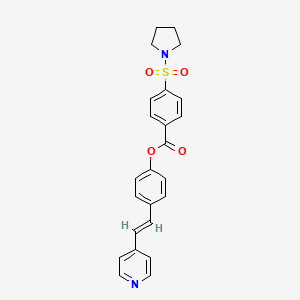
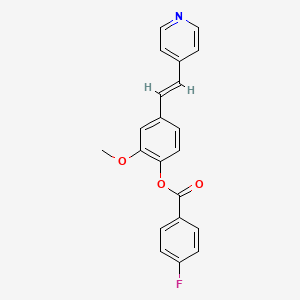

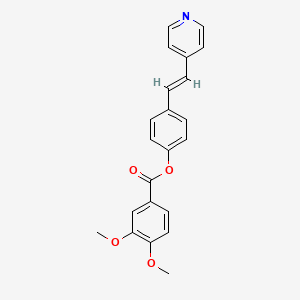
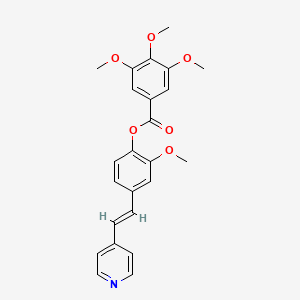
![(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396152.png)
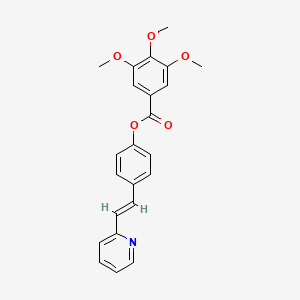
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B3396164.png)
